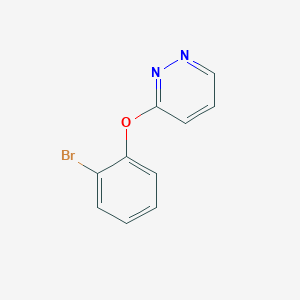

N-(3-ethynylphenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

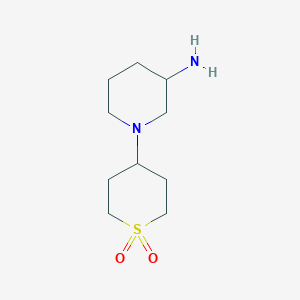

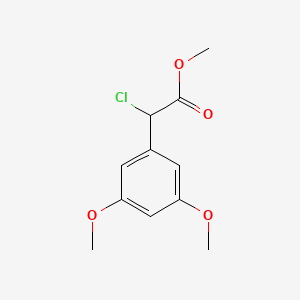

“N-(3-Ethynylphenyl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is listed in the Sigma-Aldrich catalog .

Molecular Structure Analysis

The molecular structure of “N-(3-Ethynylphenyl)azetidine-3-carboxamide” is defined by its molecular formula, C12H12N2O . Further structural analysis would require more specific data such as spectroscopic or crystallographic information, which is not available in the current search results.Scientific Research Applications

1. Synthesis and Transformation of 3-Azetidinones

Bauman and Duthaler (1988) explored the synthesis of 3-azetidinones with varied N-substituents, including the transformation to 3-ethylideneazetidines. This research is significant for understanding the chemical behavior and potential applications of compounds similar to N-(3-ethynylphenyl)azetidine-3-carboxamide (H. Bauman & R. Duthaler, 1988).

2. Antidepressant and Nootropic Activity

Thomas et al. (2016) synthesized and evaluated the pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They discovered significant antidepressant and nootropic activities in these compounds, suggesting potential therapeutic applications (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).

3. Antioxidant Potentials of Schiff Bases and Azetidines

Nagavolu et al. (2017) focused on the synthesis and in-vitro antioxidant activity of Schiff bases and azetidines derived from phenyl urea derivatives. Their findings highlighted the significant antioxidant effects of these compounds, contributing to the understanding of the medicinal and chemical importance of azetidine-based compounds (Veera Raghavulu Nagavolu, S. Velusamy, Sridhar Chechugari, & P. Yalavarthi, 2017).

4. Biologically Interesting N-Protected Alkyl 3-Aminoazetidine-2-Carboxylic Esters

Kiss et al. (2007) developed a new class of conformationally restricted beta-amino esters through the reduction and regioselective intramolecular ring opening of beta,gamma-aziridino alpha-amino esters. This research offers insights into the structure and potential biological applications of azetidine derivatives (L. Kiss, Sven Mangelinckx, F. Fülöp, & N. de Kimpe, 2007).

Future Directions

properties

IUPAC Name |

N-(3-ethynylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-4-3-5-11(6-9)14-12(15)10-7-13-8-10/h1,3-6,10,13H,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWANXMYIICWGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)